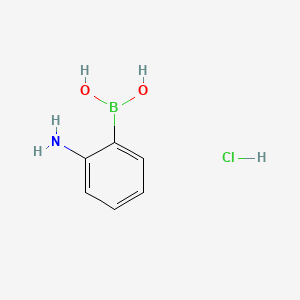

2-氨基苯基硼酸盐酸盐

描述

2-Aminophenylboronic acid hydrochloride, also known as 2-APBA, is an organic compound used in a variety of scientific applications. This compound is a derivative of boronic acid and is commonly used in organic synthesis, as well as in the study of biochemical and physiological processes.

科学研究应用

小分子制备

2-氨基苯基硼酸盐酸盐用于制备具有三羟基苯基结构的小分子。 这些分子作为泛选择素拮抗剂和潜在的抗炎剂 .

硼酸酯配体设计

该化合物还用于制备用于葡萄糖选择性全息传感器的设计硼酸酯配体 . 这种应用在糖尿病研究和治疗领域特别有用。

吲哚苯并氮杂卓合成

2-氨基苯基硼酸盐酸盐可用于通过Pictet-Spengler型环化合成吲哚[3,4-cd]苯并氮杂卓 . 这些化合物在药物化学方面具有潜在的应用。

抗菌肽模拟物的创建

该化合物参与创建抗菌两亲芳基肽模拟物 . 这些肽模拟物在对抗抗生素耐药细菌感染方面具有潜在的应用。

吡啶喹啉的合成

2-氨基苯基硼酸盐酸盐用于通过分子内亲电取代反应合成吡啶喹啉 . 吡啶喹啉是一类在各种生物应用中显示出潜力的化合物。

噻吩并吡啶衍生物的合成

该化合物也用于噻吩并吡啶衍生物的合成 . 噻吩并吡啶是一类抑制血小板聚集并用于预防血栓形成的药物。

安全和危害

未来方向

While specific future directions for 2-Aminophenylboronic acid hydrochloride were not found in the search results, the compound’s use in the synthesis of glucose-selective holographic sensors suggests potential applications in the development of new diagnostic tools . Additionally, its role in the preparation of pan-selectin antagonists indicates potential therapeutic applications .

作用机制

Target of Action

2-Aminophenylboronic acid hydrochloride primarily targets proteins and enzymes that contain diol groups. These targets include various glycoproteins and enzymes involved in carbohydrate metabolism. The boronic acid moiety forms reversible covalent bonds with diol-containing molecules, which is crucial for its biological activity .

Mode of Action

The compound interacts with its targets through the formation of boronate esters . This interaction involves the boronic acid group binding to the diol groups on the target molecules. This binding can inhibit the function of enzymes by blocking their active sites or altering their conformation, leading to changes in their activity .

Biochemical Pathways

2-Aminophenylboronic acid hydrochloride affects pathways related to carbohydrate metabolism and signal transduction . By inhibiting enzymes involved in these pathways, the compound can alter glucose metabolism and cellular signaling processes. This can lead to downstream effects such as changes in cellular energy levels and altered gene expression .

Pharmacokinetics

The pharmacokinetics of 2-Aminophenylboronic acid hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically absorbed through passive diffusion and distributed throughout the body. It is metabolized primarily in the liver and excreted via the kidneys. These properties influence its bioavailability and the duration of its action in the body .

Result of Action

At the molecular level, the action of 2-Aminophenylboronic acid hydrochloride results in the inhibition of enzyme activity and modulation of protein function . This can lead to reduced glucose levels in cells and altered cellular signaling. At the cellular level, these changes can affect cell growth, differentiation, and apoptosis .

Action Environment

The efficacy and stability of 2-Aminophenylboronic acid hydrochloride are influenced by environmental factors such as pH, temperature, and the presence of other ions or molecules. The compound is more stable and effective in neutral to slightly acidic conditions. High temperatures and extreme pH levels can reduce its stability and efficacy .

生化分析

Biochemical Properties

2-Aminophenylboronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the formation of boronate complexes. These complexes are formed through the interaction of the boronic acid group with diols and other molecules containing hydroxyl groups. This compound is known to interact with enzymes such as glucose oxidase and proteins involved in cell signaling pathways. The nature of these interactions often involves the reversible formation of covalent bonds, which can modulate the activity of the target biomolecules .

Cellular Effects

2-Aminophenylboronic acid hydrochloride has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with proteins and enzymes involved in these pathways. This compound has been observed to modulate gene expression and cellular metabolism, potentially leading to changes in cell function. For example, it can inhibit the activity of certain enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of 2-Aminophenylboronic acid hydrochloride involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. Additionally, it can interact with proteins involved in gene expression, thereby influencing the transcription and translation processes. These interactions can result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminophenylboronic acid hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2-Aminophenylboronic acid hydrochloride in animal models are dose-dependent. At low doses, it can modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound exhibits a biphasic response, with beneficial effects at low doses and toxic effects at high doses .

Metabolic Pathways

2-Aminophenylboronic acid hydrochloride is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It can interact with enzymes such as glucose oxidase, influencing the metabolic flux and levels of metabolites. This compound can also affect the activity of other enzymes involved in the synthesis and degradation of biomolecules, thereby modulating the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 2-Aminophenylboronic acid hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation within specific cellular compartments. The compound’s distribution is often dependent on its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

2-Aminophenylboronic acid hydrochloride is known to localize within specific subcellular compartments, such as the cytoplasm and nucleus. Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes .

属性

IUPAC Name |

(2-aminophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,9-10H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDASZCYRKGSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586012 | |

| Record name | (2-Aminophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863753-30-4 | |

| Record name | (2-Aminophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminophenylboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

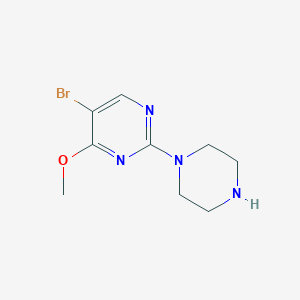

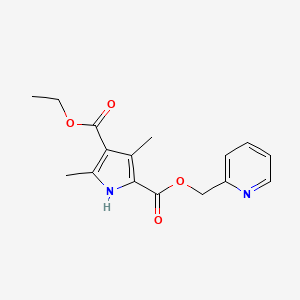

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

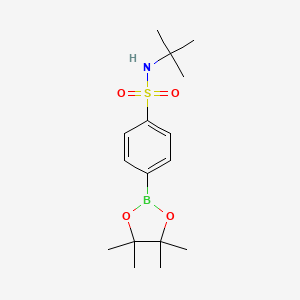

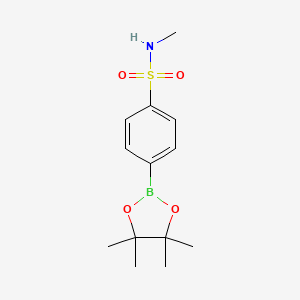

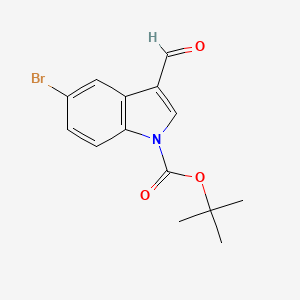

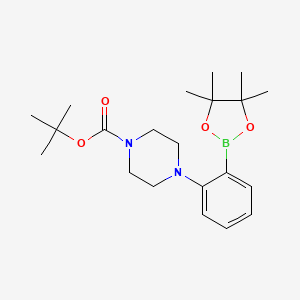

Feasible Synthetic Routes

Q1: What makes 2-aminophenylboronic acid hydrochloride useful in synthesizing fluorescent silicon nanoparticles (SiNPs)? []

A1: 2-Aminophenylboronic acid hydrochloride acts as a reducing agent in the green synthesis of SiNPs. [] This means it facilitates the reduction of a silicon precursor, in this case, 3-[2-(2-aminoethylamino)ethylamino]propyl-trimethoxysilane (AEEA), to form SiNPs. The presence of both amine and boronic acid functionalities likely contributes to its reducing ability and interaction with the silicon precursor. The resulting SiNPs exhibit yellow-green fluorescence, making them promising for various applications. []

Q2: Can 2-aminophenylboronic acid hydrochloride be used in synthesizing other compounds besides SiNPs? []

A2: Yes, 2-aminophenylboronic acid hydrochloride plays a crucial role in synthesizing isocryptolepine, an antimalarial natural product. [] It serves as a reactant, providing the building block for the quinoline core of isocryptolepine. The molecule undergoes a Suzuki–Miyaura cross-coupling reaction followed by a palladium-catalyzed intramolecular C–H activation/C–N bond formation to yield the final product. [] This example showcases the versatility of 2-aminophenylboronic acid hydrochloride in constructing complex molecules with potential medicinal applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)